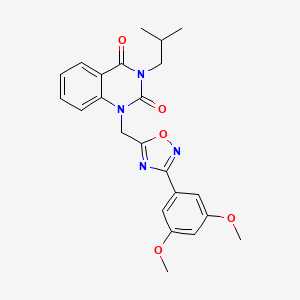

1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

1-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O5/c1-14(2)12-27-22(28)18-7-5-6-8-19(18)26(23(27)29)13-20-24-21(25-32-20)15-9-16(30-3)11-17(10-15)31-4/h5-11,14H,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHVONRKOXHDOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure

The compound features a complex structure that integrates a quinazoline core with an oxadiazole substituent. The unique combination of these two moieties may contribute to its biological properties.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole ring have shown effectiveness against various bacterial strains, including Staphylococcus spp. and Mycobacterium bovis . The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Studies have highlighted the anticancer potential of quinazoline derivatives. The compound's structural features may inhibit key enzymes involved in cancer cell proliferation. For example, quinazoline derivatives have been reported to target specific kinases that play a role in tumorigenesis .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For instance, studies on L929 and A549 cell lines demonstrated increased cell viability at lower concentrations, indicating a potential therapeutic window .

Data Tables

Case Studies

- Antimicrobial Study : Dhumal et al. (2016) investigated the antimicrobial properties of 1,3,4-oxadiazole derivatives and found significant inhibition against Mycobacterium bovis, suggesting that similar derivatives may be effective against multidrug-resistant strains .

- Cytotoxicity Assessment : In a study by Desai et al., several oxadiazole derivatives were tested for cytotoxic effects on A549 and HepG2 cells. The results indicated that certain derivatives enhanced cell viability at specific concentrations while exhibiting cytotoxic effects at higher doses .

Chemical Reactions Analysis

Key Steps:

-

Formation of 1,2,4-Oxadiazole Moiety :

-

The 3,5-dimethoxyphenyl-substituted 1,2,4-oxadiazole is synthesized via condensation of amidoxime derivatives with activated carboxylic acids (e.g., using N,N′-carbonyldiimidazole (CDI) or p-toluenesulfonic acid (PTSA)) .

-

Cyclodehydration under microwave or thermal conditions (100–120°C) yields the oxadiazole ring .

-

-

Quinazoline-2,4-Dione Assembly :

Functionalization and Post-Synthetic Modifications

The compound’s reactivity is governed by its quinazoline and oxadiazole moieties:

Oxadiazole Ring Reactivity

-

Nucleophilic Substitution : The oxadiazole’s N–O bond is susceptible to nucleophilic attack, enabling further alkylation or arylation .

-

Reductive Opening : Under hydrogenation conditions, the oxadiazole ring can cleave to form amidine derivatives .

Quinazoline Core Modifications

-

Alkylation/Acylation : The N1 and N3 positions of the quinazoline-dione can undergo alkylation with alkyl halides or acylation with anhydrides .

-

Cyclocondensation : Reaction with thioureas or hydrazines forms fused heterocycles (e.g., triazoles, thiadiazoles) .

Reaction Optimization and Catalytic Systems

Reaction conditions significantly impact yields and selectivity:

Mechanistic Insights

-

Oxadiazole Formation : Proceeds via O-acylation of amidoxime followed by cyclodehydration .

-

Quinazoline Synthesis : Pd intermediates facilitate β-ketoacylpalladium formation, enabling urea acylation and subsequent cyclization .

Comparative Analysis of Analogues

Analogues with variations in substituents exhibit distinct reactivities:

Comparison with Similar Compounds

Structural Analogs and Functional Groups

Key structural analogs and their distinguishing features are summarized below:

Bioactivity and Mechanism

- Methazole : Acts as a photosynthesis inhibitor via disruption of chloroplast function, leveraging electron-withdrawing chloro groups for reactivity .

- Imazaquin : Inhibits ALS, with the imidazolone ring critical for enzyme interaction. Its carboxylic acid group improves solubility in aqueous environments .

- Compounds 4g/4h : Tetrazole and coumarin moieties suggest possible antifungal or anticancer applications, though their exact mechanisms remain uncharacterized .

Physicochemical Properties

- Lipophilicity : The target compound’s dimethoxyphenyl and isobutyl groups likely confer higher logP values than methazole (chlorinated) or imazaquin (carboxylic acid), favoring better tissue penetration but lower aqueous solubility.

- Metabolic Stability : The oxadiazole ring may resist hydrolysis compared to imazaquin’s imidazolone, which is prone to ring-opening under acidic conditions .

Q & A

Q. How can researchers validate the role of the 3,5-dimethoxyphenyl group in target engagement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.